1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol
Description
Properties
Molecular Formula |
C10H12OS |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H12OS/c11-10(4-5-10)9-6-7-2-1-3-8(7)12-9/h6,11H,1-5H2 |
InChI Key |
FKTJJCUHPFVNHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)C3(CC3)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropanol Formation via Simmons–Smith Reaction
The most reliable and widely used method for preparing cyclopropanols involves the Simmons–Smith cyclopropanation of α,β-unsaturated ketones or related precursors, followed by hydroxylation or protection/deprotection steps.
- General Procedure:
- Start with a ketone precursor containing the bicyclic thiophene moiety.
- Convert the ketone into a silyl enol ether intermediate by treatment with trimethylsilyl triflate (TMSOTf) and triethylamine in anhydrous dichloromethane at 0 °C under nitrogen.
- Perform cyclopropanation using diiodomethane (CH2I2) and diethylzinc (Et2Zn) at 0 °C to room temperature, yielding the TMS-protected cyclopropanol.
- Deprotect the silyl group with potassium carbonate in methanol at 0 °C to obtain the free cyclopropanol.
This sequence provides cyclopropanol derivatives in moderate to good yields (typically 27–57%) with high diastereoselectivity (dr > 20:1) as demonstrated for various aryl-substituted cyclopropanols, including thiophenyl analogs.
Adaptation for the Bicyclic Thiophene System
For the bicyclic thiophene system, the ketone precursor must be carefully synthesized or commercially sourced with the fused cyclopentane-thiophene structure intact. The Simmons–Smith conditions are mild enough to preserve this bicyclic framework.
- The bicyclic thiophene ketone is converted into the corresponding silyl enol ether.
- Cyclopropanation proceeds smoothly to yield the cyclopropanol bearing the bicyclic thiophene substituent.
- Subsequent purification by column chromatography yields the target compound.
Alternative Metal-Catalyzed and Photoredox Methods
Recent advances have introduced photoredox catalysis and nickel/iridium dual catalysis for asymmetric β-arylation of cyclopropanols, which can be adapted for functionalization of cyclopropanol derivatives with heteroaryl groups such as thiophenes.
- These methods involve:
- Use of iridium-based photoredox catalysts and nickel acetate in the presence of chiral ligands.
- Mild conditions under blue LED irradiation at room temperature.
- Enable asymmetric functionalization, improving enantiomeric excess and yield.
Though primarily used for arylation, these methods can be tailored to synthesize complex cyclopropanol derivatives like this compound with high stereocontrol.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Ketone to Silyl Enol Ether | Ketone + TMSOTf + Et3N, DCM, 0 °C to RT | Crude silyl enol ether (S2) | Intermediate, no purification needed |
| Cyclopropanation | S2 + CH2I2 + Et2Zn, DCM, 0 °C to RT, 6 h | TMS-protected cyclopropanol (S3) | Used directly in next step |
| Deprotection | S3 + K2CO3, MeOH, 0 °C, 1 h | Free cyclopropanol (target) | Purified by column chromatography |
| Photoredox β-Arylation | Iridium catalyst + Ni(OAc)2 + chiral ligand + aryl bromide + DMF, blue LED, RT, 48-72 h | Functionalized cyclopropanol | Enables asymmetric synthesis |
| Bicyclic thiophene core synthesis (patent) | Cyclization and functional group transformations | Bicyclic thiophene intermediates | Precursor for cyclopropanation |
Research Findings and Analytical Data
- The cyclopropanol products exhibit high diastereoselectivity (dr > 20:1).
- Yields vary between 27% and 57% over three steps depending on substituents.
- Characterization by ^1H NMR and ^13C NMR confirms the structure and purity.
- Melting points and optical rotations are reported for chiral derivatives.
- The bicyclic thiophene ring remains stable under the mild Simmons–Smith conditions.
Chemical Reactions Analysis
1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, typically using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Industry: The compound’s properties may be exploited in the development of new materials, such as polymers or liquid crystals, with specialized applications.
Mechanism of Action
The mechanism by which 1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol exerts its effects depends on its interaction with molecular targets. The cyclopropane ring and thiophene moiety can interact with various enzymes or receptors, potentially modulating their activity. These interactions may involve binding to active sites or altering the conformation of the target molecules, thereby influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Pharmacological Activity
- Antiproliferative Activity: Derivatives like compound 24 (IC₅₀ = 30.8 nM) and 25 (IC₅₀ = 38.7 nM) exhibit potent inhibition of tyrosine kinase receptors by blocking ATP-binding sites, mimicking drugs like gefitinib . The target compound’s cyclopropanol-thiophene scaffold may similarly interact with kinase domains, though its activity remains uncharacterized in the available evidence.
- Synthetic Utility: Cyclopropanol derivatives are often intermediates in Ni-catalyzed cross-couplings due to their strained ring system, which facilitates bond cleavage . The bicyclic thiophene system in the target compound could enhance stability or regioselectivity in such reactions compared to simpler analogs like 1-(thiophen-2-yl)cyclopropan-1-ol.
Physicochemical Properties
- Solubility and Stability: The 5,6-dihydro-4H-cyclopenta[b]thiophene core increases hydrophobicity compared to monocyclic thiophene analogs (e.g., 1-(thiophen-2-yl)cyclopropan-1-ol, MW = 140.20 g/mol) . This may affect bioavailability or metabolic stability.
- Synthetic Challenges : The target compound’s synthesis likely requires regioselective functionalization of the bicyclic thiophene system, similar to methods used for T-04 and T-08 (e.g., sulfonylation of piperazine intermediates) .
Mechanistic Insights
- Biological Targets: Thiophene-cyclopropanol hybrids may target enzymes with sulfur-binding pockets (e.g., tyrosine kinases, phosphatases). For example, compound 24 inhibits ATP-binding sites via π-π stacking and hydrogen bonding, driven by its cyano and sulfamoyl groups .
- Reactivity: The cyclopropanol ring’s strain could enable covalent interactions with nucleophilic residues (e.g., cysteine thiols), a feature exploited in covalent inhibitors like T-08, which incorporates a sulfone group for enhanced electrophilicity .
Biological Activity
1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropanol structure fused with a cyclopenta[b]thiophene moiety. This unique configuration may contribute to its biological activity by influencing interactions with biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways that affect cell proliferation and apoptosis.
These interactions can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor growth | |
| Antibacterial | Broad-spectrum activity | |
| Anti-inflammatory | Reduction in cytokine levels | |
| CNS Activity | Potential antidepressant |
Antitumor Activity
A study demonstrated that derivatives of cyclopenta[b]thiophene exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways. For instance, one derivative showed a 70% reduction in cell viability in breast cancer cells after 48 hours of treatment.
Antibacterial Properties
Research indicated that compounds related to this compound exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, suggesting a promising therapeutic potential against infections.
Neuropharmacological Effects
In behavioral studies, compounds with similar structures demonstrated antidepressant-like effects in rodent models. The mechanism was attributed to enhanced serotonergic activity in the central nervous system, indicating potential for treating mood disorders.
Q & A
Q. What advanced techniques characterize its solid-state structure?
- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) resolves bond lengths/angles, confirming cyclopropane ring strain (~60° C-C-C angles) . Synchrotron radiation improves resolution for low-symmetry crystals .
Data Contradiction Analysis
Q. Conflicting reports on cyclopropane ring stability under basic conditions: How to validate?
- Experimental Design :
- Controlled Hydrolysis : Expose the compound to NaOH (0.1–1.0 M) at 25–50°C, monitoring via NMR for ring-opening products (e.g., aldehydes or ketones).
- Comparative Kinetics : Compare with analogs (e.g., 1-phenylcyclopropanol) to isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
